![molecular formula C19H17N3O3 B2478981 N'-(3-methoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide CAS No. 478063-03-5](/img/structure/B2478981.png)
N'-(3-methoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
Overview
Description
N-(3-methoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide, also known as MPBH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Anticancer Activity
3-methoxy-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzohydrazide exhibits promising anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s ability to target specific signaling pathways involved in cancer progression makes it a potential candidate for further drug development .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. Preliminary studies suggest that this compound possesses anti-inflammatory activity. It may modulate inflammatory mediators and suppress the expression of pro-inflammatory cytokines. Further research is needed to explore its mechanism of action and potential therapeutic applications .
Antioxidant Properties
3-methoxy-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzohydrazide has been investigated for its antioxidant effects. Antioxidants protect cells from oxidative stress and may contribute to overall health. Researchers have explored its radical-scavenging capacity and its potential role in preventing oxidative damage .
Metal Complexes and Coordination Chemistry
The compound’s hydrazide moiety allows it to form metal complexes. Researchers have synthesized copper (Cu) and cobalt (Co) complexes using this ligand. These complexes could have applications in catalysis, materials science, and coordination chemistry .
Biological Assays and Pharmacological Studies
Scientists have employed 3-methoxy-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzohydrazide in various biological assays. These include enzyme inhibition studies, receptor binding assays, and pharmacokinetic evaluations. Its interactions with biological targets provide valuable insights for drug discovery .
Potential as a Fluorescent Probe
Due to its aromatic structure, the compound may exhibit fluorescence properties. Researchers have explored its potential as a fluorescent probe for cellular imaging and bioanalytical applications. Its fluorescence emission could be harnessed for detecting specific cellular components or monitoring cellular processes .
Mechanism of Action
Target of Action
The primary targets of 3-methoxy-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzohydrazide are currently unknown
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-methoxy-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzohydrazide is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
properties
IUPAC Name |
N'-(3-methoxybenzoyl)-2-pyrrol-1-ylbenzohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-25-15-8-6-7-14(13-15)18(23)20-21-19(24)16-9-2-3-10-17(16)22-11-4-5-12-22/h2-13H,1H3,(H,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRHVRASCLJRLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326075 | |
Record name | N'-(3-methoxybenzoyl)-2-pyrrol-1-ylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822251 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(3-methoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide | |
CAS RN |
478063-03-5 | |
Record name | N'-(3-methoxybenzoyl)-2-pyrrol-1-ylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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